Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester
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Overview
Description
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester is a chemical compound with the molecular formula C10H12O3. It is also known by other names such as (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol . This compound is characterized by the presence of a benzoic acid core structure with a hydroxypropenyl group and a methoxy group attached to it. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of coniferyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropenyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester involves its interaction with various molecular targets. The hydroxypropenyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: Shares a similar structure but lacks the ester group.
Coniferyl alcohol: Similar structure with an alcohol group instead of an ester group.
Uniqueness
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester is unique due to the presence of both the hydroxypropenyl and methoxy groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
117390-08-6 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+ |
InChI Key |
PSCVJQSMSDQKBF-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
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